molecular formula C9H9F3N4 B2903721 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 827589-02-6

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2903721
CAS No.: 827589-02-6
M. Wt: 230.194
InChI Key: STXCXNZYLFKKMF-UHFFFAOYSA-N
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Description

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the cyclization reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can be employed to enhance reaction rates and yields. Additionally, the use of catalysts, such as transition metal complexes, can improve the selectivity and efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.

Biology: In biological research, 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be utilized as a probe to study biological processes. Its ability to interact with specific molecular targets makes it a valuable tool in understanding cellular mechanisms.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its unique structure may allow it to act as a lead compound for the design of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, materials, and other chemical products. Its trifluoromethyl group can enhance the properties of these products, making them more effective and durable.

Mechanism of Action

The mechanism by which 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific receptors or enzymes, leading to a biological response. The molecular targets and pathways involved can vary, but they often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

  • 7-Methyl-5-(trifluoromethyl)-1H-indazole

  • 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-

Uniqueness: 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific structural features, such as the tetrahydropyrazolo[1,5-a]pyrimidine core and the trifluoromethyl group. These features contribute to its unique chemical and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4/c1-5-2-7(9(10,11)12)16-8(15-5)6(3-13)4-14-16/h4-5,7,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXCXNZYLFKKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=C(C=N2)C#N)N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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